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Compound of Interest

Compound Name: KRH-3955 hydrochloride

Cat. No.: B12417341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
KRH-3955 is a potent and orally bioavailable antagonist of the CXCR4 chemokine receptor.[1]

[2] As a CXCR4 antagonist, it inhibits the binding of the natural ligand, stromal cell-derived

factor-1α (SDF-1α), and subsequently blocks downstream signaling pathways.[1][2] This

mechanism is particularly relevant in the context of human immunodeficiency virus type 1 (HIV-

1) infection, as the CXCR4 receptor is a major co-receptor for X4 HIV-1 strains to enter host

cells.[1][3] Preclinical studies have demonstrated the efficacy of KRH-3955 in inhibiting X4 HIV-

1 replication.[1][2] Understanding the pharmacokinetic profile of KRH-3955 hydrochloride in

animal models such as rats is crucial for its development as a potential therapeutic agent.

These notes provide a summary of the available pharmacokinetic data and the experimental

protocols used in these studies.

Pharmacokinetic Data
The pharmacokinetic parameters of KRH-3955 were evaluated in male Sprague-Dawley rats

following a single administration. The compound was administered both orally and

intravenously at a dose of 10 mg/kg.[1] The free form of KRH-3955, R-176211, was measured

in plasma samples.[1]
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Parameter
Administration
Route

Dose (mg/kg) Value Reference

Oral

Bioavailability
Oral 10 25.6% [1][2]

Maximum

Plasma

Concentration

(Cmax)

Oral 10 86.3 ng/mL [3]

Plasma

Clearance
Intravenous 10 3.9 L/h/kg [3]

Volume of

Distribution
Intravenous 10 374 L/kg [3]

Terminal

Elimination Half-

life

Intravenous 10 99 hours [3]

Signaling Pathway
KRH-3955 functions by competitively inhibiting the binding of SDF-1α to the CXCR4 receptor.

This action blocks the subsequent intracellular signaling cascade, which includes Ca2+

mobilization, and ultimately prevents the entry of X4 HIV-1 into the host cell.[1][2]
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Caption: KRH-3955 blocks SDF-1α binding to CXCR4, inhibiting viral entry.

Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for the

pharmacokinetic evaluation of KRH-3955 in rats.[1]
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Animal Model
Species: Rat

Strain: Male Sprague-Dawley

Supplier: CLEA, Kanagawa, Japan

Health Status: Specific-pathogen-free

Acclimation: Animals should be acclimated to the housing conditions for at least one week

prior to the experiment.

Dosing and Administration
Formulation: KRH-3955 hydrochloride is dissolved in distilled water to the desired

concentration.

Oral Administration (PO):

Dose: 10 mg/kg

Method: A single dose is administered by oral gavage.

Intravenous Administration (IV):

Dose: 10 mg/kg

Method: A single bolus injection is administered, typically via the tail vein.

Sample Collection
Matrix: Blood (plasma)

Collection Schedule: Blood samples are collected at predetermined time points post-dosing.

A typical schedule might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Procedure:
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Blood is drawn from a suitable site (e.g., tail vein or retro-orbital sinus) into tubes

containing an anticoagulant (e.g., heparin or EDTA).

The blood samples are then centrifuged to separate the plasma.

The resulting plasma is transferred to clean tubes and stored at -20°C or lower until

analysis.

Bioanalytical Method
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Analyte: The free form of KRH-3955 (R-176211) is quantified in the plasma samples.

Instrumentation: A validated LC-MS/MS method is required for the accurate determination of

the drug concentration. This typically involves:

A high-performance liquid chromatography (HPLC) system for separation.

A tandem mass spectrometer for detection and quantification.

Sample Preparation: Plasma samples generally require a protein precipitation step followed

by centrifugation before injection into the LC-MS/MS system.

Pharmacokinetic Analysis
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis

with software such as WinNonlin Professional.

Parameters Calculated: Key parameters include Area Under the Curve (AUC), Maximum

Plasma Concentration (Cmax), Time to Maximum Plasma Concentration (Tmax), terminal

half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Bioavailability Calculation: Oral bioavailability (F%) is calculated using the following formula:

F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
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Caption: Workflow for pharmacokinetic assessment of KRH-3955 in rats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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